molecular formula C8H9N3 B1504370 (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine CAS No. 867140-61-2

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine

Cat. No.: B1504370
CAS No.: 867140-61-2
M. Wt: 147.18 g/mol
InChI Key: FWCIMVWRHMVZNJ-UHFFFAOYSA-N
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Description

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is an organic compound with the molecular formula C8H9N3 It is a derivative of pyridine and pyrrole, featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to achieve large-scale production. The choice of raw materials and reaction conditions is optimized to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects such as cell proliferation, apoptosis, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused bicyclic structure and exhibit comparable chemical properties.

    Pyridin-2-yl derivatives: Compounds with a pyridin-2-yl group also show similar reactivity and applications.

Uniqueness

(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCIMVWRHMVZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676861
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867140-61-2
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
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(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
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(1H-pyrrolo[2,3-c]pyridin-2-yl)methanamine
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